Ethyl crotonate
Description
Ethyl crotonate (ethyl (2E)-but-2-enoate) is an unsaturated ester with the chemical formula CH₃CH=CHCOOCH₂CH₃. It is characterized by its (E)-configuration, where the substituents on the double bond are positioned on opposite sides . This compound is a colorless liquid with a pungent odor and is soluble in water and organic solvents like CDCl₃, as demonstrated by NMR spectroscopy .
Properties
IUPAC Name |
ethyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDIRQKJPRINOQ-HWKANZROSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Record name | ETHYL CROTONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID5057591 | |
| Record name | Ethyl crotonate | |
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Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl crotonate appears as a clear colorless liquid with a pungent odor. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid with a pungent odor; [CAMEO], Colourless liquid; Powerful sour caramellic-fruity aroma | |
| Record name | ETHYL CROTONATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Butenoic acid, ethyl ester | |
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| Record name | Ethyl trans-2-butenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Insoluble in water; soluble in oils, Soluble (in ethanol) | |
| Record name | Ethyl trans-2-butenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.916-0.921 | |
| Record name | Ethyl trans-2-butenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1784/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
10544-63-5, 623-70-1 | |
| Record name | ETHYL CROTONATE | |
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| Record name | Ethyl trans-crotonate | |
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| Record name | Ethyl crotonate | |
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| Record name | 2-Butenoic acid, ethyl ester | |
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| Record name | 2-Butenoic acid, ethyl ester | |
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| Record name | 2-Butenoic acid, ethyl ester, (2E)- | |
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| Record name | Ethyl crotonate | |
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| Record name | Ethyl crotonate | |
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| Record name | Ethyl crotonate | |
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| Record name | ETHYL CROTONATE | |
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Preparation Methods
Reaction Mechanism and Conditions
The (Z)-isomer of ethyl crotonate is synthesized via semihydrogenation of ethyl tetrolate (ethyl 2-butynoate). This method involves selective hydrogenation of the triple bond in ethyl tetrolate to yield the cis-configured product. The reaction typically employs palladium-based catalysts under controlled hydrogen pressure to prevent over-reduction.
Key parameters include:
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Catalyst : Palladium on calcium carbonate (Lindlar catalyst) or palladium-barium sulfate.
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Solvent : Ethanol or ethyl acetate.
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Temperature : 25–30°C (ambient conditions).
-
Hydrogen Pressure : 1–2 atm.
The semihydrogenation proceeds with high stereoselectivity, favoring the (Z)-isomer due to the syn-addition of hydrogen across the triple bond.
Yield and Purification
This method achieves excellent chemical yields (>90%). Post-reaction purification involves:
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Washing : Sequential treatment with 5% aqueous sodium carbonate to remove acidic impurities, followed by saturated calcium chloride to eliminate residual water.
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Drying : Anhydrous calcium chloride or magnesium sulfate.
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Distillation : Fractional distillation under reduced pressure (bp 142–143°C at 760 mmHg).
Acid-Catalyzed Esterification of Crotonic Acid
Reaction Protocol
This compound is conventionally prepared via Fischer esterification, where crotonic acid reacts with ethanol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid). The reaction follows a reversible equilibrium, driven to completion by removing water.
Typical conditions :
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Molar Ratio : Crotonic acid : ethanol = 1 : 3–5 (excess ethanol shifts equilibrium).
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Catalyst : Concentrated sulfuric acid (1–2% v/v).
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Temperature : Reflux (78–80°C).
-
Duration : 10–24 hours.
Optimization and Challenges
Recent studies highlight the use of azeotropic distillation to enhance efficiency. For example, adding toluene or cyclohexane facilitates water removal via azeotrope formation, reducing reaction time to 6–8 hours. Challenges include:
-
Side Reactions : Dehydration of ethanol to diethyl ether at elevated temperatures.
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Catalyst Handling : Sulfuric acid necessitates careful neutralization post-reaction.
Yield and Workup
Yields typically range from 70–85% . Post-synthesis steps involve:
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Neutralization : Sodium bicarbonate to quench excess acid.
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Extraction : Dichloromethane or ethyl acetate.
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Distillation : Isolation under reduced pressure (bp 70–72°C at 40 mmHg).
Comparative Analysis of Methods
Advanced Synthesis Techniques
Enzymatic Esterification
Recent advances explore lipase-catalyzed esterification under mild conditions (30–40°C, solvent-free). Immobilized Candida antarctica lipase B achieves 80–88% conversion in 48 hours, offering an eco-friendly alternative.
Continuous Flow Reactors
Microreactor systems enable rapid esterification (<1 hour residence time) with 90% yield by improving mass transfer and thermal control.
Characterization and Quality Control
This compound is validated via:
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GC-MS : Retention time ~8.2 min (HP-5 column); m/z 114 (M⁺).
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¹H NMR (CDCl₃): δ 6.85 (dq, J=15.6 Hz, 1H), 5.80 (dq, J=15.6 Hz, 1H), 4.15 (q, J=7.2 Hz, 2H), 1.90 (dd, J=6.8 Hz, 3H), 1.25 (t, J=7.2 Hz, 3H).
Industrial-Scale Production
Large-scale synthesis (≥100 kg batches) employs:
Scientific Research Applications
Chemical Properties and Structure
Ethyl crotonate is a colorless liquid at room temperature, known for its pungent odor and solubility in water. Its structure consists of a crotonate group, which contributes to its reactivity and utility in various chemical reactions.
Industrial Applications
Plasticizer for Acrylic Resins
this compound is widely used as a plasticizer for acrylic resins. It enhances the flexibility and durability of the resins, making them suitable for various applications in coatings, adhesives, and sealants. The incorporation of this compound allows for improved mechanical properties and processing characteristics of acrylic materials .
Solvent for Cellulose Esters
This compound serves as an effective solvent for cellulose esters, facilitating the formulation of coatings and films. Its ability to dissolve cellulose derivatives enhances the performance of products in the textile and packaging industries .
Research Applications
Nuclear Magnetic Resonance (NMR) Studies
this compound has been extensively studied using NMR spectroscopy to understand its molecular dynamics. Various NMR techniques, such as COSY and HMBC, have been employed to elucidate the coupling patterns between protons and carbons in its structure. For instance, the COSY spectrum reveals significant spin systems that aid in structural assignments .
Gas-Phase Oxidation Studies
Research has shown that this compound reacts with hydroxyl radicals (OH) and chlorine atoms (Cl) in gas-phase oxidation processes. Rate coefficients for these reactions have been determined, indicating that this compound undergoes rapid degradation in the atmosphere. This property is crucial for assessing its environmental impact and atmospheric chemistry .
Food Science Applications
Flavoring Agent
this compound is identified as a component contributing to the aroma of various fruits such as strawberries and guavas. Its use as a flavoring agent in food products capitalizes on its fruity notes, enhancing sensory experiences in consumer products .
Case Study 1: NMR Analysis
In a study conducted on this compound using benchtop NMR techniques, researchers recorded spectra that provided insights into proton relaxation times (T1 and T2). The findings illustrated how different proton environments influence relaxation dynamics, which are critical for understanding molecular interactions .
Case Study 2: Environmental Impact
A comprehensive analysis of this compound's reactivity with atmospheric oxidants demonstrated its potential role in atmospheric chemistry. The study quantified the lifetimes of this compound under typical atmospheric conditions, revealing that it could be rapidly removed from the atmosphere through reactions with OH radicals .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Industrial | Plasticizer for acrylic resins | Enhances flexibility and durability |
| Industrial | Solvent for cellulose esters | Improves performance in coatings |
| Research | NMR spectroscopy studies | Elucidates molecular dynamics |
| Environmental Chemistry | Gas-phase oxidation | Rapid degradation rates with OH and Cl radicals |
| Food Science | Flavoring agent | Contributes to fruity aromas in various fruits |
Mechanism of Action
Ethyl crotonate exerts its effects primarily through its chemical reactivity. As an ester, it can participate in various chemical reactions, including hydrolysis, oxidation, and reduction. The molecular targets and pathways involved depend on the specific reaction and application. For instance, in the synthesis of 2-tritiated 3-hydroxybutyric acid, this compound undergoes hydroboration followed by oxidation .
Comparison with Similar Compounds
Methyl Crotonate
Structural Difference : Mthis compound replaces ethyl with a methyl group (CH₃).
Applications : Mthis compound is less prevalent in flavor chemistry but shares use in copolymer synthesis (e.g., bio-based materials) .
Ethyl Acrylate
Structural Difference : Ethyl acrylate lacks the methyl group on the double bond (CH₂=CHCOOCH₂CH₃).
Ethyl Isocrotonate (Z-Isomer)
Structural Difference : Ethyl isocrotonate ((Z)-CH₃CH=CHCOOCH₂CH₃) has a cis-configuration.
Substituted Crotonates (e.g., Ethyl 4,4,4-Trifluorocrotonate)
Structural Difference : Fluorine substituents on the β-carbon.
Key Comparative Data Tables
Table 1: Autoignition Delay Times in Shock Tube Experiments (7–9.65 atm)
Biological Activity
Ethyl crotonate (C6H10O2) is an unsaturated fatty acid ester that has attracted attention due to its diverse biological activities and potential applications in various fields, including agriculture, medicine, and materials science. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound is a colorless liquid at room temperature with a pungent odor. It is soluble in water and commonly used as a solvent for cellulose esters and as a plasticizer for acrylic resins. Its molecular structure features a double bond between carbon atoms, which contributes to its reactivity and biological activity.
1. Insecticidal Properties
This compound has been studied for its insecticidal effects. Research indicates that it exhibits significant activity against various pest species. For instance, it has been identified as an EAG-active compound in the olive fly (Bactrocera oleae) and the fruit fly (Bactrocera latifrons), suggesting its potential use in pest management strategies .
Table 1: Insecticidal Activity of this compound
| Insect Species | Activity Observed | Reference |
|---|---|---|
| Bactrocera latifrons | Reduced egg hatch rates | Science.gov |
| Bactrocera oleae | EAG-active compound | Science.gov |
2. Antimicrobial Effects
This compound has demonstrated antimicrobial properties against various bacteria and fungi. Studies have shown that it can inhibit the growth of certain pathogens, making it a candidate for developing natural preservatives or antimicrobial agents .
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial effects of this compound, it was found effective against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that this compound could be developed into an effective antimicrobial agent for food preservation.
3. Biotransformation Potential
The compound's structure allows for biotransformation by microorganisms, which can lead to the production of various metabolites with enhanced biological activities. This compound can be modified through microbial fermentation processes, potentially leading to novel bioactive compounds .
The biological activity of this compound can be attributed to its ability to interact with biological membranes and enzymes due to its lipophilic nature. The presence of a double bond in its structure allows it to undergo various chemical reactions, such as oxidation and reduction, which can enhance its bioactivity.
Environmental Impact
Research on the atmospheric degradation of this compound indicates that it reacts with hydroxyl radicals and chlorine atoms, leading to its breakdown in the environment. This degradation pathway is crucial for understanding its environmental persistence and potential ecological effects .
Table 2: Atmospheric Lifetimes of this compound
| Reaction Type | Rate Coefficient (cm³/molecule/s) | Estimated Lifetime (hours) |
|---|---|---|
| Reaction with OH Radicals | ~3 | |
| Reaction with Cl Atoms | Not specified | ~5 days |
Q & A
Basic: What experimental design is used to determine rate constants for ethyl crotonate’s reactions with OH radicals and Cl atoms?
Methodological Answer:
-
Relative Rate Technique : Co-react this compound with reference compounds (e.g., acrylonitrile, diethyl ether) in a photoreactor. Monitor decay via FTIR or GC-MS. Use the equation:
-
Validation : Ensure negligible photolysis by irradiating reactant mixtures without oxidant precursors (e.g., oxalyl chloride). Use synthetic air or N at 298 K and 760 Torr to mimic atmospheric conditions .
-
Error Analysis : Report uncertainties as ±2σ from least-squares fits and propagate errors from reference rate constants .
Advanced: How can computational methods predict rate coefficients for this compound’s reactions with OH radicals?
Methodological Answer:
-
HOMO Energy Correlation : Calculate HOMO energies (E) using Gaussian 03 at the Hartree-Fock level with a 6-31++G(d,p) basis set. For this compound, E = 10.25 eV .
-
Rate Prediction : Apply the empirical correlation:
Compare predicted (e.g., 4.28 × 10 cm molecule s) with experimental values (e.g., 4.96 × 10 cm molecule s) to validate computational accuracy .
Advanced: What mechanisms explain the products of this compound’s reaction with OH radicals in NOx_xx-free conditions?
Methodological Answer:
- Product Identification : Use GC-MS (e.g., Shimadzu QP 5050 with DB-5 MS column) to detect 2-hydroxypropanal, acetaldehyde, formaldehyde, and formic acid .
- Radical Pathway : OH adds to the C2 position of the double bond, forming CHCH(OH)CH(O•)C(O)OCHCH. Subsequent reactions with O yield peroxy radicals, which decompose into aldehydes and hydroxyalkoxy radicals. Isotopic labeling or theoretical calculations (e.g., Gaussian) can confirm intermediates .
- Mechanistic Validation : Compare product yields under varying O and NO conditions. Use kinetic isotope effects to probe hydrogen abstraction pathways .
Advanced: How can contradictions in kinetic data for this compound’s reactions be resolved?
Methodological Answer:
- Literature Comparison : For Cl-atom reactions, compare values across studies (e.g., 2.52 × 10 cm molecule s vs. prior reports). Assess differences in reactor design (e.g., quartz vs. Pyrex) and detection methods (FTIR vs. GC-MS) .
- Experimental Replication : Repeat studies under identical conditions (e.g., 298 K, synthetic air). Use standardized reference compounds (e.g., 3-chloropropene) to minimize systematic errors .
- Theoretical Validation : Recalculate E using higher-level methods (e.g., DFT with B3LYP functional) to refine rate predictions .
Advanced: How can NMR integration errors in this compound quantification be minimized?
Methodological Answer:
- Baseline Correction : Use polynomial or Whittaker-smoothed baselines to eliminate low-frequency noise .
- Relaxation Delays : Optimize repetition time () to ≥5 × (longest relaxation time, ~2–3 s for this compound’s CH protons) .
- Integration Protocols : Manually adjust integration bounds to exclude solvent peaks. Cross-validate with -NMR or heteronuclear experiments (HMQC) for overlapping signals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
